molecular formula C7H11NO B8536720 2-Ethenylpiperidin-4-one CAS No. 1056555-71-5

2-Ethenylpiperidin-4-one

Cat. No. B8536720
M. Wt: 125.17 g/mol
InChI Key: HXTJNHBTTOAEBR-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

2-(trimethylsilyl)ethyl 4-oxo-2-vinylpiperidine-1-carboxylate (24.1 g, 89.0 mmol) was dissolved in tetrahydrofuran (90 ml) at 0° C. and added TBAF (268 ml, 268 mmol) dropwise. The solution stirred at 0° C. for 30 min then at rt for an additional three hrs. The solution was quenched with 1N HCl and extracted five times with EtOAc. The organic fractions were combined, dried with Na2SO4, and concentrated. The crude product was not purified.
Name
2-(trimethylsilyl)ethyl 4-oxo-2-vinylpiperidine-1-carboxylate
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
268 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5](C(OCC[Si](C)(C)C)=O)[CH:4]([CH:17]=[CH2:18])[CH2:3]1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>O1CCCC1>[CH:17]([CH:4]1[CH2:3][C:2](=[O:1])[CH2:7][CH2:6][NH:5]1)=[CH2:18] |f:1.2|

Inputs

Step One
Name
2-(trimethylsilyl)ethyl 4-oxo-2-vinylpiperidine-1-carboxylate
Quantity
24.1 g
Type
reactant
Smiles
O=C1CC(N(CC1)C(=O)OCC[Si](C)(C)C)C=C
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
268 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for an additional three hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution was quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted five times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was not purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=C)C1NCCC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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